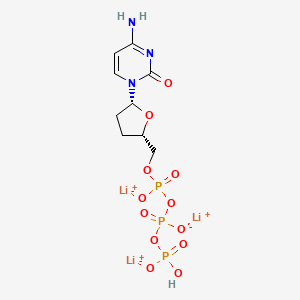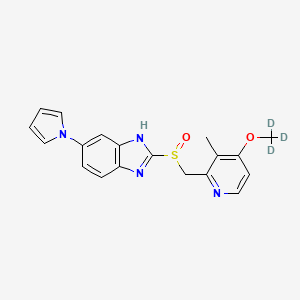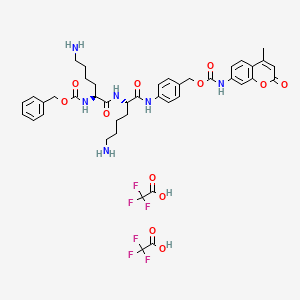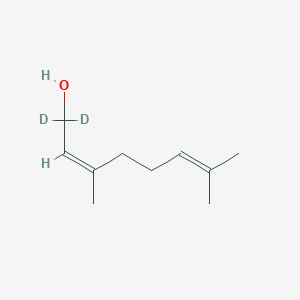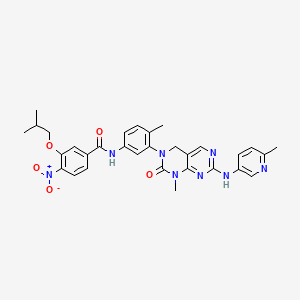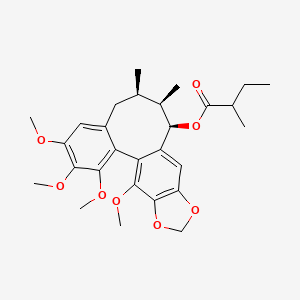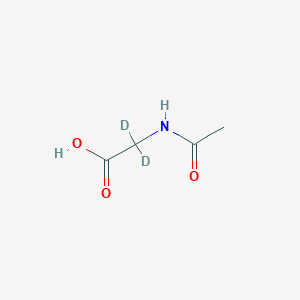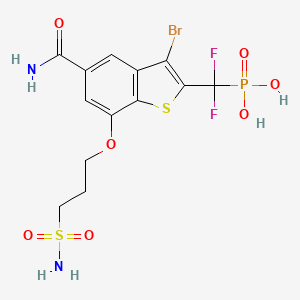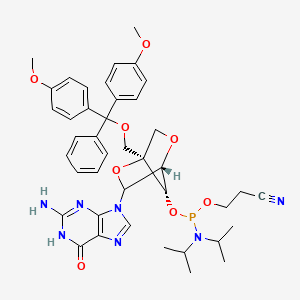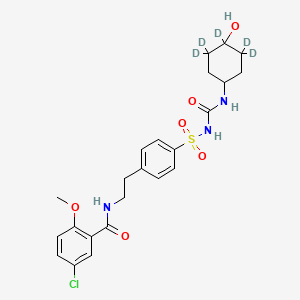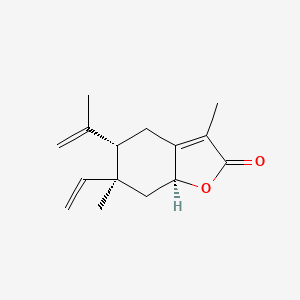
Isogermafurenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isogermafurenolide is a naturally occurring organic compound belonging to the furan class of compounds. It is characterized by its molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is typically found as a colorless to pale yellow solid and is known for its low solubility in water but good solubility in organic solvents . This compound has been identified in various plants, including those from the Asteraceae family, and exhibits a range of biological activities such as antibacterial, antioxidant, antitumor, and anti-inflammatory properties .
Méthodes De Préparation
Isogermafurenolide can be obtained through both natural extraction and synthetic routes:
-
Natural Extraction: : It can be extracted from plants like Vepris punctata found in the Madagascar Rainforest . The extraction process typically involves solvent extraction followed by purification steps such as chromatography.
-
Synthetic Routes: : The synthetic preparation of this compound involves multiple steps starting from commercially available raw materials. A common synthetic route includes:
Intermolecular Aldol Reaction: This step forms a key intermediate with all functional groups necessary for the final product.
Acetylation: The intermediate undergoes acetylation to form the desired compound.
Cyclization: Base-promoted cyclization in different solvents can yield various derivatives of this compound.
Analyse Des Réactions Chimiques
Isogermafurenolide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Applications De Recherche Scientifique
Isogermafurenolide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isogermafurenolide involves its interaction with various molecular targets and pathways:
Cytotoxicity: It exhibits cytotoxic effects by inducing apoptosis in cancer cells.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Isogermafurenolide can be compared with other similar compounds such as guaianolides, elemanolides, and lindenanolides:
Guaianolides: These compounds also exhibit biological activities but differ in their structural framework.
Elemanolides: Similar to this compound, elemanolides have a lactone ring but differ in their side chains and functional groups.
Lindenanolides: These compounds share some structural similarities but have different biological activities and applications.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(5S,6S,7aS)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3/t12-,13-,15+/m0/s1 |
Clé InChI |
IEOHWPUTLCTSCQ-KCQAQPDRSA-N |
SMILES isomérique |
CC1=C2C[C@H]([C@](C[C@@H]2OC1=O)(C)C=C)C(=C)C |
SMILES canonique |
CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
